Anticancer agent 188

TNBC Cytotoxicity IC50

Anticancer agent 188, also known as compound D43, is a synthetic analog of the bacterial toxin toxoflavin. It is characterized as a 3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione with a molecular weight of 287.25 g/mol (C13H10FN5O2).

Molecular Formula C13H10FN5O2
Molecular Weight 287.25 g/mol
Cat. No. B12375026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 188
Molecular FormulaC13H10FN5O2
Molecular Weight287.25 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3F)C
InChIInChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-5-3-4-6-8(7)14/h3-6H,1-2H3
InChIKeyIXBZXPNSKYJPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 188 (D43) for TNBC Research: A Toxoflavin Derivative with Quantified Cytotoxic Advantage


Anticancer agent 188, also known as compound D43, is a synthetic analog of the bacterial toxin toxoflavin [1]. It is characterized as a 3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione with a molecular weight of 287.25 g/mol (C13H10FN5O2) . This small molecule inhibitor functions by inducing DNA synthesis inhibition, G2/M cell cycle arrest, and ROS-mediated apoptosis, specifically demonstrating potency against triple-negative breast cancer (TNBC) models [1].

Critical Differences in Cytotoxicity and Normal Cell Sensitivity Between Toxoflavin Analogs


Within the synthesized series of toxoflavin analogs, not all derivatives exhibit equivalent therapeutic windows. While D11, D12, and D13 were among the compounds with superior solubility selected for further study, D11 showed lower efficacy, and D43 demonstrated a distinct profile: it had relatively low sensitivity toward normal breast epithelial cells MCF10A and 184A1 compared to D12 and D13 [1]. This variation in on-target potency and off-target sensitivity means that substituting D43 with a close analog like D11 or D12 cannot be assumed to yield the same experimental outcome in TNBC models [1].

Quantitative Evidence: Cytotoxicity and In Vivo Efficacy of Anticancer Agent 188 (D43) vs. Comparators


Comparative Cytotoxicity in TNBC Cell Lines: D43 vs. Parent Toxoflavin

Anticancer agent 188 (D43) exhibits a significantly lower half-maximal inhibitory concentration (IC50) against TNBC cells compared to its parent compound, toxoflavin. Quantitative data confirms D43's enhanced potency in reducing TNBC cell viability [1].

TNBC Cytotoxicity IC50

In Vivo Tumor Growth Inhibition and Biosafety Profile in Xenograft Models

In an in vivo xenograft model using HCC1806 cells, administration of D43 resulted in a significant reduction in tumor weight and volume compared to the vehicle control group [1]. This efficacy was achieved with a favorable biosafety profile, as evidenced by the minimal impact on the body weight of nude mice and the absence of significant alterations in serum markers of liver (ALT/AST) and kidney (Cr) toxicity [1].

Xenograft In Vivo Biosafety

Efficacy in Patient-Derived Organoid (PDO) Models of TNBC

The anticancer activity of D43 was validated in clinically relevant patient-derived organoid (PDO) models established from TNBC patient tissues. D43 treatment compromised the structural integrity of the PDOs and inhibited cell viability [1]. The calculated IC50 values were 3.6 μM and 1.7 μM for PDO models from two different patients (#32 PDO and #33 PDO, respectively), highlighting a patient-specific response that is quantitatively trackable [1].

Patient-Derived Organoids PDO Ex Vivo

Validated Research Applications for Anticancer Agent 188 (D43)


Potent Tool Compound for TNBC Cell Line Studies

Anticancer agent 188 (D43) is optimally deployed as a potent tool compound in TNBC cell culture models, including MDA-MB-231 and HCC1806. Its defined IC50 values (0.42 μM and 0.96 μM, respectively) allow for precise dose-response experiments to investigate mechanisms of G2/M arrest, ROS-mediated DNA damage, and apoptosis induction [1].

In Vivo Efficacy and Safety Profiling in TNBC Xenografts

D43 is validated for in vivo use in immunodeficient mouse models bearing TNBC xenografts. The compound's established ability to significantly reduce tumor weight and volume, coupled with its documented favorable biosafety profile (minimal impact on body weight and normal liver/kidney function markers), makes it a suitable candidate for preclinical efficacy studies [1].

Validation in Patient-Derived Organoid (PDO) Models

For research aiming to bridge the gap between in vitro and in vivo findings, D43 has proven efficacy in ex vivo patient-derived organoid (PDO) models of TNBC. The compound can be used to quantitatively assess patient-specific responses and study tumor heterogeneity, as demonstrated by the differential IC50 values observed in PDOs from distinct patients [1].

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